N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide
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Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O5S and its molecular weight is 446.56. The purity is usually 95%.
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Scientific Research Applications
Novel Compounds Synthesis and Applications
- The synthesis and characterization of novel compounds with potential for photodynamic therapy, specifically as Type II photosensitizers for cancer treatment, have been explored. Such compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating their suitability for medical applications in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Multicomponent Synthesis Techniques
- A novel one-pot multicomponent reaction involving 2-aminophenols, Meldrum's acid, and isocyanides has been developed for synthesizing tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives. This method provides good to excellent yields at ambient temperature, showcasing an efficient synthetic pathway that could be applied to the synthesis of the specified compound (Shaabani et al., 2010).
Antimicrobial and Enzyme Inhibition Activities
- Research on new Schiff bases of Sulfa drugs and their Pd(II), Cu(II) complexes has demonstrated antimicrobial activities and carbonic anhydrase enzyme inhibitor effects. These findings suggest that compounds with similar structural features could potentially be explored for their antimicrobial and enzyme inhibition capabilities (Alyar et al., 2018).
Fungicidal Activity of Novel Compounds
- The development of (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues has shown moderate to high activities against phytopathogenic fungi. This research indicates the potential of structurally similar compounds for use in crop protection as fungicides (Yang et al., 2017).
Carbonic Anhydrase Inhibitors
- Unprotected primary sulfonamide groups facilitating ring-forming cascades have led to the synthesis of polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors. This approach demonstrates the relevance of sulfonamide functionalities in medicinal chemistry, particularly for enzyme inhibition (Sapegin et al., 2018).
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-15(2)13-25-18-12-17(8-10-19(18)30-14-23(4,5)22(25)26)24-31(27,28)21-11-16(3)7-9-20(21)29-6/h7-12,15,24H,13-14H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPDIBYKMZSBSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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